"Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate" chemical properties
"Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate" chemical properties
Introduction & Scaffold Analysis
Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate is a specialized heterocyclic intermediate primarily utilized in medicinal chemistry for the synthesis of kinase inhibitors. Structurally, it functions as a bi-functional pharmacophore , combining an electron-rich aminothiazole moiety (a common ATP-mimetic hinge binder) with a substituted benzoate ester (serving as a solvent-exposed tail or linker attachment point).
In the context of drug discovery, this compound represents a strategic variation of the "Dasatinib-like" scaffold, where the 2-aminothiazole ring is critical for hydrogen bonding with the hinge region of kinases such as Src, Abl, and c-Kit . The 2-methoxybenzoate core provides rigid structural orientation, preventing metabolic rotation while offering vectors for solubility-enhancing modifications.
Chemical Identity
| Property | Detail |
| IUPAC Name | Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate |
| Molecular Formula | C₁₃H₁₄N₂O₃S |
| Molecular Weight | 278.33 g/mol |
| Predicted logP | 2.1 – 2.5 (Lipophilic, membrane permeable) |
| H-Bond Donors | 1 (Primary amine: -NH₂) |
| H-Bond Acceptors | 5 (N, O, S heteroatoms) |
| Appearance | Off-white to pale yellow crystalline solid |
Physicochemical Profiling
Understanding the physical behavior of this scaffold is essential for assay development and formulation.
Solubility & Stability[3]
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Solubility: The compound exhibits low aqueous solubility due to the planar aromatic system and lipophilic ester tail.
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High Solubility: DMSO (>50 mM), DMF, DMA.
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Moderate Solubility: Ethyl Acetate, Methanol (warm), Dichloromethane.
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Low Solubility: Water, Hexanes, Diethyl Ether.
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Stability: The thiazole ring is robust against oxidative stress under ambient conditions. However, the ester moiety is susceptible to hydrolysis in strongly basic or acidic aqueous media (pH > 10 or pH < 2). The primary amine is prone to oxidation if stored in solution for prolonged periods; storage as a dry solid at -20°C is recommended.
Synthetic Pathways (The Hantzsch Protocol)
The most authoritative and scalable method for constructing this scaffold is the Hantzsch Thiazole Synthesis . This route is preferred over palladium-catalyzed couplings (e.g., Suzuki) due to lower cost, absence of heavy metal impurities, and high regioselectivity.
Reaction Mechanism & Causality
The synthesis relies on the condensation of an
Step-by-Step Protocol
Step 1: Friedel-Crafts Acetylation
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Precursor: Ethyl 2-methoxybenzoate.
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Reagents: Acetyl chloride (1.2 eq), Aluminum chloride (AlCl₃, 1.5 eq), DCM.
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Procedure: Add AlCl₃ to a solution of the ester in DCM at 0°C. Dropwise add acetyl chloride. The methoxy group directs the electrophile to the para position (C5), reinforcing the meta direction of the ester.
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Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). Product (Ethyl 5-acetyl-2-methoxybenzoate) is less polar than the starting material.
Step 2:
-Bromination
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Reagents: Bromine (Br₂, 1.0 eq) in Glacial Acetic Acid or NBS/p-TsOH in Acetonitrile.
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Procedure: Treat the ketone with bromine at room temperature. The reaction proceeds via the enol tautomer.
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Critical Control: Avoid over-bromination (dibromide formation) by strictly controlling stoichiometry and temperature (< 30°C).
Step 3: Thiazole Cyclization (Hantzsch)
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Reagents: Thiourea (1.2 eq), Ethanol (absolute).
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Procedure: Reflux the
-bromo ketone with thiourea in ethanol for 2–4 hours. The product often precipitates as the hydrobromide salt upon cooling. -
Purification: Neutralize with aqueous NaHCO₃ to liberate the free base. Recrystallize from Ethanol/Water.
Synthetic Workflow Diagram
Figure 1: Hantzsch synthetic route for the construction of the aminothiazole scaffold.
Reactivity & Derivatization
For researchers using this compound as a building block, the reactivity profile is defined by two orthogonal functional handles: the nucleophilic amine and the electrophilic ester .
Functional Group Transformations
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Amine Acylation (Kinase Hinge Binding): The 2-amino group is moderately nucleophilic. Reacting with acyl chlorides or carboxylic acids (using HATU/EDC) yields amides. This is the standard approach to introduce "tail" moieties that interact with the kinase specificity pocket.
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Tip: If reactivity is low due to the electron-withdrawing thiazole, use a stronger base (NaH) or more reactive electrophiles.
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Ester Hydrolysis (Linker Activation): Saponification (LiOH/THF/Water) yields the corresponding benzoic acid. This acid can then be coupled to solubilizing groups (e.g., piperazines, morpholines) to improve ADME properties.
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Sandmeyer Reaction: The amino group can be converted to a halide (Cl, Br, I) via diazotization (NaNO₂/HCl), allowing for subsequent Suzuki or Buchwald couplings if a different substitution pattern is required.
Derivatization Logic Map
Figure 2: Orthogonal derivatization pathways for library generation.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:
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¹H NMR (DMSO-d₆, 400 MHz):
- 7.0–7.5 ppm (Multiplet, 2H, Thiazole-NH₂ – broad exchangeable signal).
- 7.1 ppm (Singlet, 1H, Thiazole C5-H).
- 8.1 ppm (Doublet, 1H, Benzene H6 – ortho to ester, deshielded).
- 7.9 ppm (Doublet of doublets, 1H, Benzene H4).
- 7.2 ppm (Doublet, 1H, Benzene H3 – ortho to methoxy).
- 3.9 ppm (Singlet, 3H, -OCH₃).
- 4.3 ppm (Quartet, 2H, Ester -CH₂-).
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LC-MS:
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Positive Mode (ESI+): Strong [M+H]⁺ peak at m/z 279.1.
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UV Profile:
~290–310 nm (characteristic of aminothiazole-conjugated aromatics).
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Safety & Handling
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GHS Classification: Warning.[1]
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Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
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Handling: Aminothiazoles can be skin sensitizers. Use nitrile gloves and work within a fume hood.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent amine oxidation.
References
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Hantzsch Thiazole Synthesis Mechanism & Applications Source: Semantic Scholar (2010). "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib."
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Synthesis of 5-acetyl-2-hydroxybenzoate Intermediates Source: National Institutes of Health (PMC). "Methyl 5-(2-bromoacetyl)-2-propoxybenzoate."
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Thiazole-Based Kinase Inhibitors (Dasatinib Analogs) Source: National Institutes of Health (PMC). "Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents."
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General Properties of Aminobenzoate Esters Source: PubChem.[2][1] "Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (Analogous Structure)."
